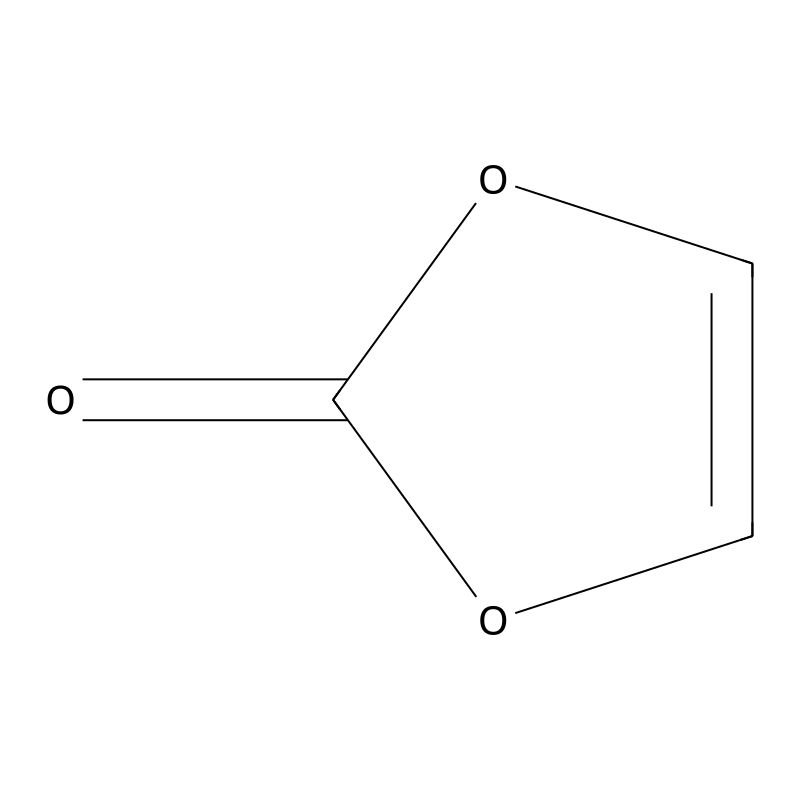

Vinylene carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Solid-Electrolyte Interphase (SEI) Formation:

Vinylene carbonate (VC) is a widely studied and used electrolyte additive in lithium-ion batteries (LIBs) due to its role in forming a stable and protective Solid-Electrolyte Interphase (SEI) on the negative electrode (anode), typically made of graphite. The SEI is a critical component that governs the performance and safety of LIBs. VC reacts with the electrolyte and lithium ions to form a thin film on the anode surface, preventing further electrolyte decomposition and protecting the electrode from harmful reactions []. This stable SEI layer facilitates efficient lithium-ion transport while hindering unwanted side reactions, leading to improved battery performance and lifespan.

Vinylene carbonate is a cyclic carbonate compound with the molecular formula C₄H₄O₃. It is recognized as the simplest unsaturated cyclic carbonic acid ester, also referred to as 1,3-dioxol-2-one. This compound features a five-membered ring structure containing both carbon and oxygen atoms, with an activated double bond that makes it a reactive monomer suitable for various polymerization processes and

- VC is combustible but does not readily ignite.

- It's not classified as PBT (persistent, bioaccumulative, and toxic) or vPvB (very persistent and very bioaccumulative).

- However, specific data on its toxicity is limited, and proper handling procedures should be followed when working with VC.

- Diels-Alder Reaction: Vinylene carbonate can react with dienes like 2,3-dimethylbutadiene to form bicyclic carbonates. Hydrolysis of these products yields cis-4,5-dihydroxy-1,2-cyclohexene .

- Reactions with Ketones: Under UV irradiation, vinylene carbonate can react with ketones to form bicyclic exo-oxetanes .

- Formation of Vinylenethionocarbonate: Reacting with phosphorus(V) sulfide yields vinylenethionocarbonate, which can further decompose to ketene upon UV irradiation .

Additionally, vinylene carbonate serves as a coupling partner in various metal-catalyzed C–H functionalization reactions, showcasing its versatility in organic synthesis .

Vinylene carbonate can be synthesized through several methods:

- Photochlorination: The initial step involves the UV-initiated photochlorination of ethylene carbonate using chlorine or sulfuryl chloride at elevated temperatures (60-70 °C) to produce monochlorethylene carbonate. This intermediate undergoes dehydrochlorination with a base such as triethylamine to yield vinylene carbonate .

- Direct Synthesis from Aromatic Aldehydes: Recent advancements have introduced catalytic methods for synthesizing vinylene carbonates directly from aromatic aldehydes using nucleophilic catalysts like DMAP (4-dimethylaminopyridine) and triazolium salts. This method has shown high yields and selectivity .

- Organocatalytic Methods: Organocatalytic approaches have also been developed for the synthesis of vinylene carbonates from benzoins or acyloins in the presence of carbonylating agents .

Vinylene carbonate finds applications primarily in:

- Electrolyte Additive for Lithium-Ion Batteries: It is widely used as an additive to enhance the formation of solid-electrolyte interfaces (SEI) in lithium-ion batteries. This interface improves ionic conduction while preventing electrolyte reduction at the negative electrode, thus contributing to battery stability and longevity .

- Building Block in Organic Synthesis: Due to its reactivity, vinylene carbonate serves as a valuable building block in synthetic organic chemistry, particularly in C–H functionalization reactions and polymer synthesis .

Research has explored the interactions of vinylene carbonate with various reagents and catalysts in organic synthesis. Notably, its role as a coupling partner in metal-catalyzed C–H bond activation has been highlighted, demonstrating its ability to facilitate complex organic transformations . Studies utilizing electrochemical techniques have also investigated its reaction pathways when combined with other carbonates like ethylene carbonate .

Several compounds share structural or functional similarities with vinylene carbonate. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethylene Carbonate | Cyclic Carbonate | Stable compound used widely in electrolytes |

| Propylene Carbonate | Cyclic Carbonate | Non-toxic alternative used in solvents and lubricants |

| 1,3-Propanesultone | Cyclic Sulfone | Known for superior SEI formation compared to vinylene carbonate |

| 1,3-Dioxolane | Cyclic Ether | Used as solvent; less reactive than vinylene carbonate |

Vinylene carbonate's unique feature lies in its unsaturated structure and reactivity due to the presence of a double bond within a cyclic framework, allowing it to participate actively in polymerization and various

Vinylene carbonate, also known as 1,3-dioxol-2-one, represents the simplest unsaturated cyclic carbonic acid ester with significant applications in various chemical processes [1]. The synthesis of this compound has evolved considerably over time, with both traditional and modern approaches being developed to optimize yield, purity, and production efficiency [2].

Traditional Synthesis Routes

Traditional synthesis routes for vinylene carbonate have been established since its first description in 1953, with ethylene carbonate commonly serving as the starting material [1]. These conventional methods typically involve a two-step process: chlorination followed by dehydrochlorination [3].

Photochlorination of Ethylene Carbonate

The photochlorination of ethylene carbonate represents the first critical step in the traditional synthesis pathway of vinylene carbonate [1]. This process involves a UV-initiated photochlorination reaction where ethylene carbonate reacts with chlorine or sulfuryl chloride at temperatures between 55-80°C to produce monochloroethylene carbonate [3] [4].

The reaction mechanism follows a radical substitution pathway, initiated by ultraviolet light that generates chlorine radicals which subsequently abstract hydrogen from ethylene carbonate [12]. This photochemical reaction can be represented by the following equation:

Ethylene carbonate + Cl₂ → Monochloroethylene carbonate + HClRecent advancements in photochlorination technology have led to the development of high-speed chlorination methods using specialized photoflow setups [4]. These novel systems employ sloped channels to create thin liquid layers, ensuring a high surface-to-volume ratio for efficient gas-liquid biphasic reactions [12]. The residence time in these reactors can be as short as 15-30 seconds, depending on the slope angle (15° or 5°, respectively) [13].

Table 1: Photochlorination Reaction Parameters and Yields

| Parameter | Conventional Method | Advanced Photoflow Method |

|---|---|---|

| Temperature | 60-70°C | 70-80°C |

| Reaction Time | 5-6 hours | 15-30 seconds |

| Chlorinating Agent | Chlorine or Sulfuryl Chloride | Chlorine gas |

| Initiator | Azo compounds | UV light |

| Conversion Rate | Up to 94% | 9-61% (controlled) |

| Selectivity for Monochlorination | Variable | 86-100% |

The photochlorination process presents several challenges, including the formation of various by-products such as 2-chloroacetaldehyde, polychlorinated ethylene carbonate, and chlorinated ring-opening products [1]. Water contamination has been identified as particularly problematic, negatively influencing the performance of the chlorination reaction [13]. Therefore, maintaining dry conditions is essential for continuous production and optimal yields [12].

Dehydrochlorination Using Tertiary Amines

Following the photochlorination step, the resulting monochloroethylene carbonate undergoes dehydrochlorination to produce vinylene carbonate [1]. This second stage traditionally employs tertiary amines, particularly triethylamine, as dehydrochlorinating agents [5].

The dehydrochlorination reaction follows a bimolecular elimination (E2) mechanism, where the tertiary amine abstracts a proton while simultaneously eliminating the chlorine atom, resulting in the formation of a carbon-carbon double bond [3]. The reaction can be represented as:

Monochloroethylene carbonate + R₃N → Vinylene carbonate + R₃NH⁺Cl⁻The process can be conducted in either liquid or gas phase [1]. In liquid phase reactions, the monochloroethylene carbonate crude product is typically mixed with a solvent such as dimethyl carbonate (DMC) in a weight ratio of 2.5-3.5:1 [3]. Triethylamine is then added at a weight ratio of 1-1.1:1 relative to the monochloroethylene carbonate [3]. The reaction proceeds at temperatures between 50-59°C for 6-7 hours, followed by an insulation period of 10-12 hours [3].

Alternatively, the dehydrochlorination can be performed in the gas phase using a zinc chloride impregnated catalyst in a fluidized bed reactor at temperatures ranging from 350-500°C [1]. This approach offers certain advantages in terms of processing efficiency but may present challenges in product purity control [5].

Despite the seemingly straightforward nature of this reaction, yields typically range from 70-80% of impure product due to various side reactions [1]. The separation of by-products from the final product presents significant challenges, as vinylene carbonate decomposes at temperatures above 80°C within minutes, limiting purification options [1].

Modern Organocatalytic Approaches

Recent advances in synthetic methodologies have led to the development of organocatalytic approaches for vinylene carbonate production, offering advantages in terms of reaction conditions, yield, and environmental impact [7].

Benzoin-Based Synthesis with Diphenylcarbonate

A significant advancement in vinylene carbonate synthesis involves the organocatalytic reaction of benzoins and acyloins with diphenyl carbonate as a carbonyl source [7]. This method represents the first organocatalytic approach for preparing vinylene carbonates directly from these precursors [2].

The reaction employs N-Heterocyclic Carbene (NHC) precursors as catalysts, with imidazolium salts demonstrating the highest activity for this transformation [7]. The synthesis occurs at 90°C under solvent-free conditions, offering environmental and processing advantages over traditional methods [2].

The mechanism involves the activation of the carbonyl group of diphenyl carbonate through hydrogen bonding with the catalyst, followed by nucleophilic addition and subsequent ring formation [8]. This process can be represented as:

Benzoin + Diphenyl carbonate → Vinylene carbonate + Phenol derivativesTable 2: Comparison of Catalyst Performance in Benzoin-Based Synthesis

| Catalyst Type | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Imidazolium salts | 90 | 2 | 99 |

| Potassium carbonate | 90 | 2 | <5 |

| Imidazolium with phenolate ion | 90 | 2 | 99 |

This organocatalytic method has demonstrated remarkable versatility, enabling the synthesis of a wide range of vinylene carbonates, including symmetrical and unsymmetrical variants with both aromatic and aliphatic substituents [7]. Isolated yields range from 20-99% across 24 different examples, significantly expanding the scope of accessible vinylene carbonate derivatives compared to existing methods [2].

Thermomorphic Polyethylene-Supported Catalysts

Building upon the organocatalytic approach, researchers have developed thermomorphic polyethylene-supported organocatalysts for vinylene carbonate synthesis [7]. These innovative catalysts combine the advantages of both homogeneous catalysis (high activity, low catalyst loading) and heterogeneous catalysis (easy purification, recyclability) [9].

The thermomorphic behavior of the polyethylene support allows the catalyst to function as a homogeneous system at elevated temperatures (90-120°C) while precipitating upon cooling, enabling simple separation by filtration [2]. This property significantly facilitates workup procedures and enables large-scale production [7].

Several supported imidazolium salts have been prepared with varying polyethylene molar masses, resulting in organocatalysts with number-average molar masses ranging from 740 to 1800 g/mol [2]. The catalytic activity shows a direct correlation with the molar masses and melting temperatures of the catalysts [2].

Table 3: Thermomorphic Polyethylene-Supported Catalysts Performance

| Catalyst | Molar Mass (g/mol) | Melting Point (°C) | Yield at 90°C (%) | Yield at 120°C (%) |

|---|---|---|---|---|

| PC13 | 740 | 109 | 99 | 99 |

| PC14 | 850 | 113 | 99 | 99 |

| PC15 | 1,000 | 115 | 54 | 99 |

| PC16 | 1,500 | 119 | 43 | 99 |

| PC17 | 1,800 | 124 | 23 | 99 |

Recycling studies have demonstrated that these catalysts can be reused over five consecutive runs without significant loss of activity, maintaining yields between 94-99% [2]. In one reported case, approximately 33 grams of vinylene carbonate were obtained by combining products recovered from each run, highlighting the synthetic utility of this method on a preparative scale [2].

The development of catalyst PC18, formed by anion metathesis, further improved the process by eliminating the need for an external base [2]. This catalyst contains a phenolate ion that acts as an internal base to generate the active species, resulting in quantitative yields of vinylene carbonate [2].

Purification Techniques and Challenges

The purification of vinylene carbonate presents significant challenges due to its thermal instability and the presence of various impurities that can inhibit its polymerization and other applications [1] [10].

Thermal Treatment for Impurity Removal

Thermal treatment represents an effective method for removing chlorine-containing impurities that cannot be eliminated through conventional distillation techniques [15]. These trace contaminants, which inhibit the polymerization of vinylene carbonate, can be removed or rendered inactive by subjecting the compound to elevated temperatures in the vapor phase [15].

The process typically involves heating vinylene carbonate to temperatures ranging from 200°C to 450°C in the vapor phase [15]. This treatment can be conducted in either an unpacked tube or one with appropriate packing material, though care must be taken as vinylene carbonate can decompose at temperatures as low as 250°C when in contact with materials such as silica gel, alumina, or active carbon [15].

An alternative thermal treatment approach involves contacting vinylene carbonate with organic compounds containing amidic nitrogen-hydrogen bonds at temperatures between 25°C and 180°C [10]. Preferred compounds include dimethylurea, diethylurea, diphenylurea, and particularly urea, which are typically added in amounts of 0.1-30% by weight based on vinylene carbonate [10].

Research has demonstrated that thermal treatment significantly improves the polymerization properties of vinylene carbonate [15]. In one study, the intrinsic viscosity of polymers produced from thermally treated vinylene carbonate increased from 0.69 to 0.90, indicating a substantial increase in molecular weight and resulting in polymers with better tensile strength and flexibility [15].

Distillation and Recrystallization Strategies

Following thermal treatment, vinylene carbonate typically undergoes distillation and recrystallization processes to achieve high purity levels required for various applications [3] [10].

Vacuum distillation represents a critical purification step, with vinylene carbonate typically collected at temperatures between 160-165°C under a pressure of 0.098 MPa [11]. For more sensitive applications, lower pressure distillation may be employed, with fractions collected at 35-45°C under 10 mmHg pressure [11]. Column distillation is particularly effective following thermal treatment with amidic compounds [10].

Recrystallization provides an additional purification method, often employing solvents such as toluene [3]. The process typically involves dissolving vinylene carbonate in the solvent at elevated temperatures, followed by controlled cooling to induce crystallization of the pure compound while leaving impurities in solution [11].

Table 4: Purification Methods and Their Impact on Product Quality

| Purification Method | Operating Conditions | Purity Achieved | Yield Recovery |

|---|---|---|---|

| Vacuum Rectification | 160-165°C, 0.098 MPa | 99.5% | 96.5% |

| Toluene Recrystallization | 0-4°C | 99.5% | 95% |

| Thermal Treatment + Distillation | 200-450°C vapor phase treatment | >99.9% | Near quantitative |

| n-Hexane Crystallization | 4°C | 99.5% | 95% |

For particularly challenging purifications, a combination of methods may be employed [11]. For instance, one effective approach involves suction filtration of the reaction mixture, followed by vacuum distillation at 55°C under nitrogen-sealed conditions (nitrogen content less than 0.5 ppm, absolute pressure of 100 kPa) [11]. This method has achieved vinylene carbonate with 98.5% purity, free chlorine content of 3 ppm, and water content of 3 ppm [11].

Melting and Boiling Point Characteristics

Vinylene carbonate demonstrates well-defined phase transition temperatures that are critical for its handling and application. The compound exhibits a melting point range of 19-22°C [2] [3] [4], positioning it as a low-melting solid at room temperature. This characteristic melting point range indicates that vinylene carbonate exists as a colorless, stable solid below room temperature [1], transitioning to a liquid state under standard laboratory and industrial conditions.

The boiling point of vinylene carbonate ranges from 162-168°C at atmospheric pressure [2] [3] [4], with most sources consistently reporting 162°C as the standard boiling point [2] [4] [5]. Under reduced pressure conditions, the boiling point decreases significantly, with 52°C reported at 25 Torr pressure [6], demonstrating the compound's volatility characteristics under vacuum conditions.

The compound maintains its liquid state across a substantial temperature range, approximately 140°C (from 22°C to 162°C), providing a practical operational window for various applications. The physical appearance during the liquid phase is described as colorless to pale yellow [2] [3] [4], with the slight coloration potentially indicating trace impurities or minimal oxidation.

Additional thermal properties include a vapor pressure of 3.35 hPa at 25°C [2] [4], indicating moderate volatility at room temperature. The flash point ranges from 72-80°C [2] [3] [4], with most commercial sources reporting 73°C [7] [8], which is significantly lower than the boiling point and necessitates careful handling procedures to prevent ignition.

Decomposition Pathways Under Elevated Temperatures

Vinylene carbonate exhibits pronounced thermolability, with rapid decomposition occurring at temperatures above 80°C within minutes [1] [9] [10]. This thermal instability represents a critical limitation for high-temperature applications and processing conditions. The decomposition behavior follows distinct pathways depending on the temperature regime and environmental conditions.

Primary Decomposition Mechanisms:

The thermal decomposition of vinylene carbonate involves multiple pathways that have been extensively studied through various analytical techniques. Thermogravimetric analysis (TGA) reveals that polymer forms of vinylene carbonate decompose in a single step between 215°C and 355°C [11], with 89% mass loss occurring between room temperature and 800°C [11]. This substantial mass loss indicates complete breakdown of the molecular structure under extreme thermal conditions.

Ring-Opening Reactions:

Under elevated temperatures, vinylene carbonate undergoes ring-opening reactions that initiate decomposition cascades. Research utilizing picosecond pulsed radiolysis has revealed that anion radicals formed during reduction can undergo ring opening within nanoseconds [11], leading to the formation of various reactive intermediates. These intermediates subsequently participate in oligomerization and polymerization processes [11].

Decomposition Products:

The thermal decomposition yields several characteristic products:

- Carbon dioxide (CO₂) as a primary gaseous product [12] [13]

- Carbon monoxide (CO) under specific conditions [11]

- Oligomeric and polymeric species containing carbonate functionalities [11]

- Alkyl groups and other chemical functions when trace water is present [11]

Temperature-Dependent Behavior:

The thermal stability profile shows distinct regions:

- Below 80°C: Stable liquid phase with minimal decomposition

- 80-215°C: Rapid molecular decomposition with gas evolution

- 215-355°C: Polymer decomposition regime observed in TGA studies [11]

- Above 355°C: Complete thermal breakdown

Catalytic Effects:

The presence of hydroxide ions (OH⁻) significantly accelerates decomposition, with vinylene carbonate showing much faster hydrolysis rates compared to ethylene carbonate [12] [13]. This enhanced reactivity toward nucleophilic species contributes to its role as a water scavenging agent [12] [14] in electrolyte systems.

Solubility and Reactivity Profiles

Solvent Compatibility in Electrolyte Systems

Vinylene carbonate demonstrates excellent compatibility with carbonate-based electrolyte systems, making it highly valuable as an electrolyte additive in electrochemical applications. The compound's solubility profile varies significantly across different solvent systems, influencing its application potential and performance characteristics.

Aqueous Systems:

Vinylene carbonate exhibits moderate water solubility of 11.5 g/100 mL [2] [4] [15], which is significantly higher than many organic carbonates. This aqueous solubility facilitates certain applications while also contributing to its moisture sensitivity [2] [3] [4], requiring careful handling under controlled atmospheric conditions.

Organic Carbonate Solvents:

The compound shows exceptional compatibility with standard battery electrolyte solvents:

- Ethylene carbonate (EC): Complete miscibility and compatibility [16] [17] [18]

- Propylene carbonate (PC): Excellent compatibility, particularly useful in low-temperature applications [19]

- Dimethyl carbonate (DMC): High compatibility as a linear carbonate solvent [20]

- Ethyl methyl carbonate (EMC): Good compatibility with varying solubility depending on concentration ratios [20]

Mixed Electrolyte Systems:

Studies on supercapacitor electrolytes demonstrate that vinylene carbonate functions effectively in mixed PC/ethyl acetate (1:1) systems with 1M sodium hexafluorophosphate (NaPF₆) [19]. The compound maintains stability across temperature ranges from -40°C to 60°C in these systems [19], indicating robust performance under varied thermal conditions.

Polar Aprotic Solvents:

Vinylene carbonate and its polymer forms show high solubility in polar aprotic solvents:

- Dimethylformamide (DMF): Poly(vinylene carbonate) dissolves readily [21] [22]

- Dimethylsulfoxide (DMSO): Excellent solubility for both monomer and polymer forms [21] [22]

Lithium Salt Compatibility:

The compound demonstrates excellent compatibility with lithium hexafluorophosphate (LiPF₆) in carbonate solutions [23] [24] [18]. Theoretical studies using RISM-SCF-SEDD methodology have shown that lithium salts strongly stabilize vinylene carbonate systems through electrostatic interactions [24], with the salt effect being particularly important for ionization processes [24].

Concentration Effects:

Vinylene carbonate is typically employed as an electrolyte additive at concentrations ranging from 0.5-5% [25], where it maintains excellent compatibility without significantly altering the bulk electrolyte properties. At higher concentrations, the risk of polymerization increases [26], potentially affecting electrolyte performance.

Sensitivity to Moisture and Radical Scavengers

Vinylene carbonate exhibits pronounced sensitivity to moisture and demonstrates significant radical scavenging activity, characteristics that are fundamental to its performance in electrochemical applications and storage requirements.

Moisture Sensitivity Mechanisms:

Vinylene carbonate demonstrates exceptional reactivity toward water impurities, functioning as an effective H₂O scavenging agent [12] [14]. This reactivity is orders of magnitude higher than conventional electrolyte solvents like ethylene carbonate [12] [13], making it particularly valuable for maintaining electrolyte stability.

Hydrolysis Reaction Pathways:

The alkaline hydrolysis of vinylene carbonate proceeds much faster and to a larger extent compared to ethylene carbonate [13]. The reaction mechanism involves:

- Nucleophilic attack by hydroxide ions (OH⁻) leading to ring-opening [13]

- Formation of vinylene glycol moieties along with CO₂ release [13]

- Subsequent polymerization with additional vinylene carbonate molecules [13]

The apparent activation energy for ethylene carbonate hydrolysis is approximately 64 kJ/mol [13], while vinylene carbonate exhibits significantly lower activation barriers, resulting in CO₂ evolution rates two orders of magnitude higher than ethylene carbonate [13].

Radical Scavenging Activity:

Vinylene carbonate demonstrates high radical scavenging activity, functioning as an effective radical capture agent [11] [27]. This property is attributed to its activated double bond in the five-membered oxygen-containing heterocycle [1], which readily interacts with free radical species.

Radical Reaction Mechanisms:

Advanced studies using picosecond pulsed radiolysis have revealed detailed radical reaction pathways:

- Anion radical (VC⁻) formation occurs within nanoseconds upon electron capture [11]

- Ring-opening processes happen in the nanosecond timescale [11]

- Formation of (VC)₂⁻ dimeric species through radical coupling [11]

- Oligomerization initiation within 100 nanoseconds [11]

Environmental Reactivity:

The compound shows high reactivity toward various environmental species:

- Lewis bases: High reactivity through nucleophilic ring-opening mechanisms

- Oxygen-containing surface groups: Moderate to high reactivity, beneficial for solid electrolyte interphase formation

- UV radiation: Moderate reactivity that can initiate photochemical polymerization

Storage and Handling Implications:

Due to its moisture sensitivity, vinylene carbonate requires:

- Storage at 2-8°C under controlled atmospheric conditions [2] [3] [4]

- Protection from moisture exposure during handling and processing

- Stabilization with antioxidants such as butylated hydroxytoluene (BHT) at concentrations of 70-110 ppm [28] or ≤0.1% [7] [8]

Chemical Incompatibilities:

Vinylene carbonate shows incompatibility with:

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 208 companies. For more detailed information, please visit ECHA C&L website;

Of the 14 notification(s) provided by 207 of 208 companies with hazard statement code(s):;

H302 (83.57%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (76.81%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (83.09%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.16%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (96.62%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (76.81%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (80.68%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

1,3-Dioxol-2-one: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.